6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid
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Overview
Description
6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid is a synthetic organic compound with the molecular formula C13H17BrN2O5S and a molecular weight of 393.25 g/mol . This compound is characterized by the presence of a bromophenyl group, a sulfonylurea moiety, and a hexanoic acid chain. It is typically found as a white to off-white powder or crystals .
Preparation Methods
The synthesis of 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid involves multiple steps, starting with the preparation of the bromophenyl sulfonylurea intermediate. This intermediate is then reacted with hexanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylurea moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the bromophenyl group can interact with receptor sites, modulating their signaling pathways .
Comparison with Similar Compounds
Similar compounds to 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid include other sulfonylurea derivatives and bromophenyl-containing compounds. Some examples are:
4-Bromophenylsulfonylurea: Lacks the hexanoic acid chain but shares the sulfonylurea and bromophenyl groups.
Hexanoic acid derivatives: Compounds with similar hexanoic acid chains but different functional groups attached.
Sulfonylurea drugs: Such as glibenclamide and glipizide, which are used in the treatment of diabetes.
The uniqueness of this compound lies in its combination of the bromophenyl, sulfonylurea, and hexanoic acid moieties, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
6-[(4-bromophenyl)sulfonylcarbamoylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O5S/c14-10-5-7-11(8-6-10)22(20,21)16-13(19)15-9-3-1-2-4-12(17)18/h5-8H,1-4,9H2,(H,17,18)(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZVADACNZWZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(=O)NCCCCCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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